

Application Notes and Protocols for Pharmacokinetic and Pharmacodynamic Studies of SRK-181

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Compound of Interest

Compound Name: AI-181

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Introduction

SRK-181 is a fully human monoclonal antibody designed as a selective inhibitor of latent transforming growth factor-beta 1 (TGFβ1) activation.[1][2] By specifically targeting the latent form of TGFβ1, SRK-181 aims to overcome primary resistance to immune checkpoint inhibitors, such as anti-PD-(L)1 therapies, in various solid tumors.[3][4][5] Non-selective inhibition of multiple TGFβ isoforms has been associated with dose-limiting toxicities, and the high selectivity of SRK-181 for latent TGFβ1 is a key feature intended to provide a wider therapeutic window.[1][2] These application notes provide an overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of SRK-181 based on preclinical and clinical data, along with detailed protocols for key experimental assays.

Pharmacokinetics of SRK-181

Preclinical studies in mice, rats, and cynomolgus monkeys have demonstrated that SRK-181 exhibits a pharmacokinetic profile supportive of clinical development.[1][2] Furthermore, a Phase 1 clinical trial (DRAGON, NCT04291079) in patients with locally advanced or metastatic solid tumors has provided initial human pharmacokinetic data.[4]

Preclinical Pharmacokinetic Parameters

Four-week toxicology studies with weekly intravenous administration of SRK-181 were conducted in rats and cynomolgus monkeys. These studies established the No-Observed-Adverse-Effect Levels (NOAEL) and provided insights into the safety margin of the antibody.[\[1\]](#)
[\[2\]](#)

Species	Dose Route	NOAEL	Key Findings
Rat	Intravenous (weekly)	200 mg/kg	Well-tolerated with sustained serum exposure. No treatment-related adverse findings.
Cynomolgus Monkey	Intravenous (weekly)	300 mg/kg	Well-tolerated with sustained serum exposure. No treatment-related adverse findings.

Clinical Pharmacokinetics

In the Phase 1 DRAGON trial, SRK-181 was administered intravenously every 3 weeks (Q3W) or every 2 weeks (Q2W) as a monotherapy and in combination with an anti-PD-(L)1 inhibitor.[\[4\]](#)

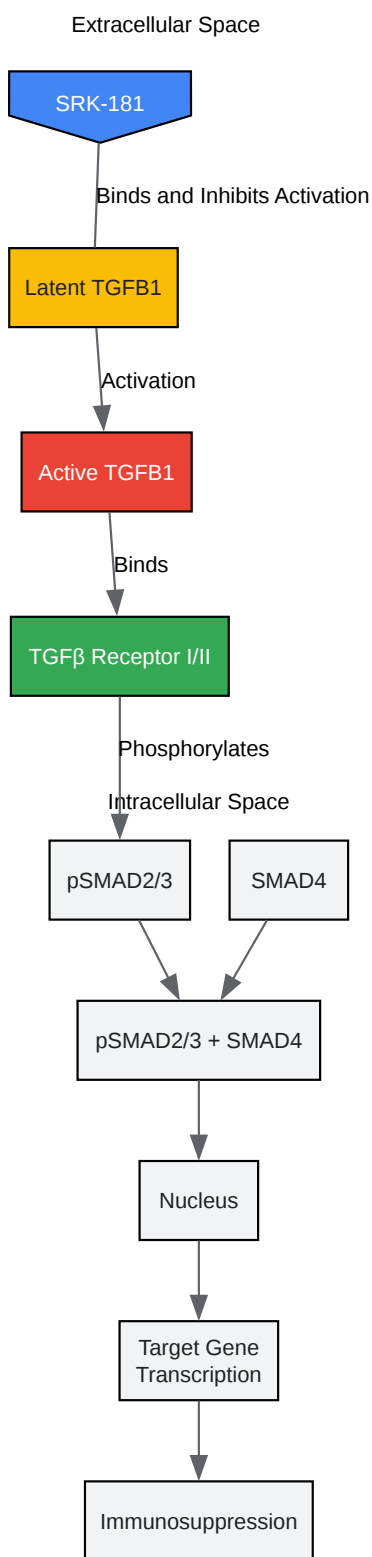
Population	Dosing Regimen	Half-life (t _{1/2})
Patients with advanced solid tumors	80 mg to 3000 mg Q3W	3.9 to 19.3 days

Pharmacodynamics of SRK-181

The primary pharmacodynamic effect of SRK-181 is the inhibition of latent TGFβ1 activation, which in turn is expected to enhance anti-tumor immunity.[\[3\]](#) Key in vitro and in vivo assays have been utilized to characterize these effects.

Signaling Pathway

SRK-181 selectively binds to the latent form of TGF β 1, preventing its conversion to the active form. Active TGF β 1 signals through a receptor complex, leading to the phosphorylation of SMAD proteins and subsequent regulation of target gene expression involved in immunosuppression within the tumor microenvironment. By inhibiting this activation, SRK-181 is designed to reduce immunosuppressive signals and promote an anti-tumor immune response.



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SRK-181 Mechanism of Action

Experimental Protocols

Latent TGFβ1 Activation Assay

This cell-based reporter assay is designed to measure the inhibitory activity of SRK-181 on the activation of latent TGFβ1.^[1]

Objective: To quantify the dose-dependent inhibition of latent TGFβ1 activation by SRK-181.

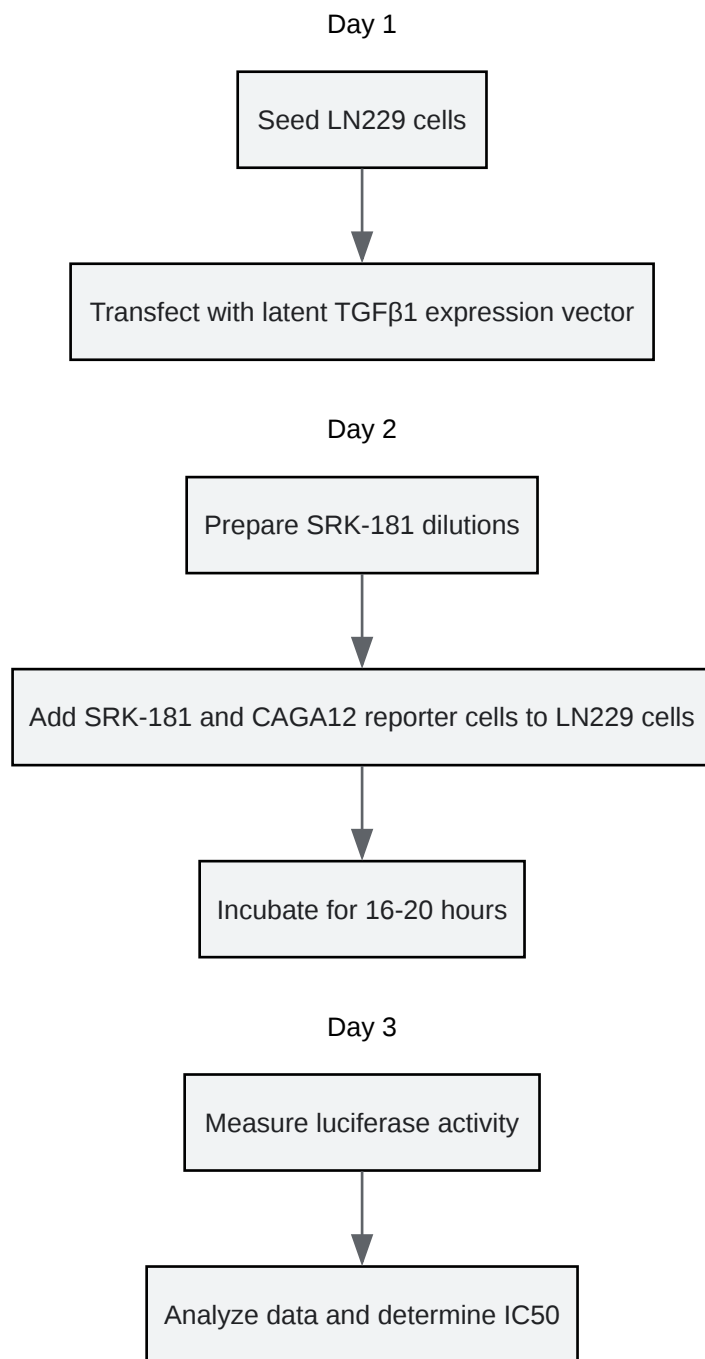
Materials:

- LN229 human glioblastoma cells
- CAGA12 luciferase reporter cells
- Transfection reagent
- Expression vectors for human, rat, or cynomolgus monkey latent TGFβ1
- SRK-181
- Cell culture medium and supplements
- Luciferase assay reagent (e.g., BrightGlo)
- Luminometer

Protocol:

- Transfection:
 - Seed LN229 cells in a suitable culture plate.
 - Transfect the cells with the expression vector for the desired species of latent TGFβ1 using a suitable transfection reagent according to the manufacturer's instructions.
 - Incubate for 24 hours to allow for protein expression.
- Co-culture and Treatment:

- Prepare serial dilutions of SRK-181 in cell culture medium.
- Add the SRK-181 dilutions to the transfected LN229 cells.
- Immediately add the CAGA12 reporter cells to the wells containing the transfected LN229 cells and SRK-181.
- Include a vehicle control (medium with no SRK-181) to determine 100% activity.
- Incubate the co-culture for 16-20 hours.
- Luciferase Assay:
 - Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.
- Data Analysis:
 - Normalize the luciferase signal to the vehicle control.
 - Plot the percent inhibition against the concentration of SRK-181 and determine the IC₅₀ value using a dose-response inhibition model.



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Latent TGFβ1 Activation Assay Workflow

Cytokine Release Assay

This in vitro assay assesses the potential of SRK-181 to induce cytokine release from human peripheral blood mononuclear cells (PBMCs).[\[1\]](#)

Objective: To determine if SRK-181 induces the release of pro-inflammatory cytokines from human PBMCs.

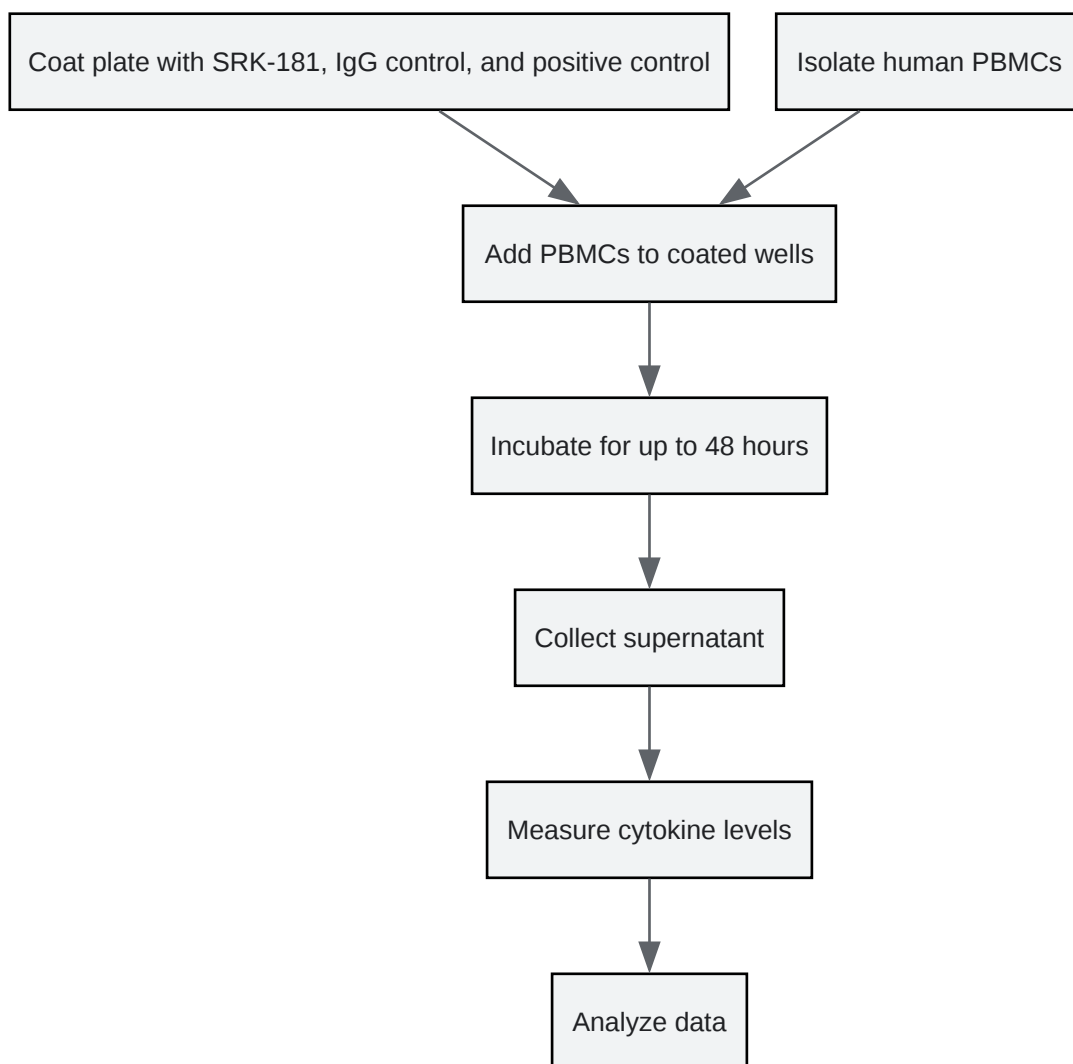
Materials:

- Human Peripheral Blood Mononuclear Cells (PBMCs)
- SRK-181
- Isotype control IgG
- Positive control (e.g., anti-CD3/anti-CD28 antibody cocktail)
- Cell culture plates
- Cell culture medium
- Cytokine detection assay (e.g., ELISA or multiplex bead-based assay) for IFN γ , IL-2, IL-1 β , TNF α , IL-6, and CCL-2.

Protocol:

- Plate Coating:
 - Coat wells of a tissue culture plate with SRK-181, isotype control IgG, or positive control at desired concentrations.
 - Incubate the plate to allow for protein adhesion.
 - Wash the wells to remove unbound protein.
- PBMC Culture:
 - Isolate PBMCs from healthy human donor blood using a density gradient centrifugation method (e.g., Ficoll-Paque).

- Resuspend PBMCs in cell culture medium.
- Add the PBMC suspension to the coated wells.
- Incubate for up to 48 hours at 37°C in a humidified incubator with 5% CO₂.
- Supernatant Collection:
 - After incubation, centrifuge the plates to pellet the cells.
 - Carefully collect the supernatant from each well.
- Cytokine Measurement:
 - Measure the concentration of cytokines in the supernatants using a validated assay.
- Data Analysis:
 - Compare the cytokine levels in the SRK-181 treated wells to the isotype control wells. A response greater than 2.5-fold over the isotype control may be considered positive.



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Cytokine Release Assay Workflow

In Vivo Murine Tumor Model

This protocol describes a general workflow for evaluating the anti-tumor efficacy of SRK-181 in combination with an anti-PD-1 antibody in a syngeneic mouse tumor model.[4]

Objective: To assess the ability of SRK-181 to overcome resistance to anti-PD-1 therapy in a preclinical tumor model.

Materials:

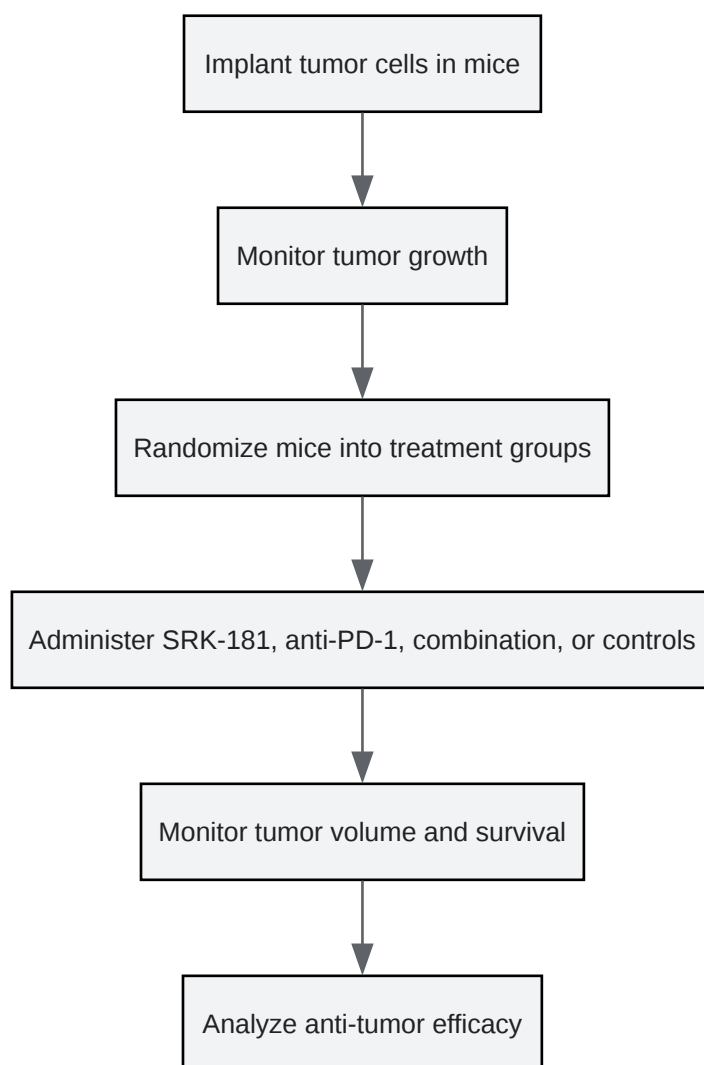
- Syngeneic mouse strain (e.g., C57BL/6)

- Murine tumor cell line (e.g., MC38 colon adenocarcinoma)
- SRK-181 (murine surrogate, SRK-181-mIgG1)
- Anti-PD-1 antibody
- Isotype control antibodies
- Vehicle control
- Calipers for tumor measurement

Protocol:

- Tumor Implantation:
 - Inject a suspension of tumor cells subcutaneously into the flank of the mice.
- Tumor Growth and Randomization:
 - Monitor tumor growth by measuring tumor volume with calipers.
 - When tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment groups.
- Treatment Administration:
 - Administer SRK-181, anti-PD-1 antibody, the combination of both, or control antibodies/vehicle via the appropriate route (e.g., intraperitoneal injection) and schedule.
- Monitoring and Endpoints:
 - Measure tumor volume and body weight regularly.
 - The primary endpoint is typically tumor growth inhibition or overall survival.
 - At the end of the study, tumors and other tissues can be harvested for further pharmacodynamic analysis (e.g., flow cytometry of tumor-infiltrating lymphocytes).

- Data Analysis:
 - Compare tumor growth and survival between the different treatment groups.



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In Vivo Murine Tumor Model Workflow

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References

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